Direct Head-to-Head SERT Inhibition Potency Comparison: Chlorocitalopram vs. Citalopram
In a direct head-to-head comparison using a wild-type human serotonin transporter (hSERT) functional uptake inhibition assay in COS7 cells, chlorocitalopram demonstrated a higher potency than the parent drug citalopram. The test concentration for each compound was chosen based on its IC50 value for wild-type hSERT, providing a direct, quantitative measure of differential inhibition [1].
| Evidence Dimension | SERT Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 49 nM |
| Comparator Or Baseline | Citalopram (IC50 = 59 nM) |
| Quantified Difference | Chlorocitalopram is 1.2-fold more potent (lower IC50) than citalopram. |
| Conditions | COS7 cells expressing wild-type hSERT; [3H]5HT uptake inhibition assay; triplicate experiments. |
Why This Matters
This quantitative difference in potency is critical for researchers studying SERT pharmacology, as it demonstrates that chlorocitalopram is not simply an inert analog but a distinct and more potent ligand, validating its use in SAR studies and as a tool compound.
- [1] Andersen, J., Stuhr-Hansen, N., Zachariassen, L. G., Toubro, S., Hansen, S. M. R., Eildal, J. N. N., Bond, A. D., Bogeso, K. P., Bang-Andersen, B., Kristensen, A. S., & Strømgaard, K. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(30), 12137–12142. https://doi.org/10.1073/pnas.1103060108 View Source
